Mirosamicin

Descripción

Propiedades

IUPAC Name |

(1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H61NO13/c1-11-27-37(43,18-46-36-33(45-10)32(44-9)29(41)23(6)48-36)34-26(49-34)14-13-25(39)20(3)16-21(4)31(19(2)12-15-28(40)50-27)51-35-30(42)24(38(7)8)17-22(5)47-35/h12-15,19-24,26-27,29-36,41-43H,11,16-18H2,1-10H3/b14-13+,15-12+/t19-,20+,21-,22+,23+,24-,26-,27+,29+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIDEZOUVSJVHS-ZPQCYHEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C2C(O2)C=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)(COC4C(C(C(C(O4)C)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@]([C@H]2[C@@H](O2)/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)(CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H61NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024536 | |

| Record name | 14-Hydroxymycinamicin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

727.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73684-69-2 | |

| Record name | Mirosamicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73684-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirosamicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073684692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Hydroxymycinamicin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | mirosamicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIROSAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G02HKM1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mirosamicin: A Technical Guide to its Discovery, Origin, and Biosynthesis

This technical guide provides an in-depth overview of the macrolide antibiotic Mirosamicin, also known as 14-hydroxymycinamicin I. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its discovery, microbial origin, biosynthetic pathway, and biological activity.

Discovery and Origin

This compound is a member of the 16-membered macrolide antibiotic family, closely related to Rosamicin and the Mycinamicins. While the direct discovery of this compound as a distinct entity is not extensively documented in publicly available literature, its identity as 14-hydroxymycinamicin I firmly places it within the context of Mycinamicin research. The Mycinamicins were first reported in 1980 as a complex of novel macrolide antibiotics isolated from the culture broth of Micromonospora griseorubida sp. nov.[1].

Rosamicin, another closely related macrolide, was discovered earlier in 1972 and is produced by Micromonospora rosaria[2][3]. The structural and biosynthetic similarities between these compounds suggest a shared evolutionary origin of their producing organisms.

Producing Organism: Micromonospora species are the natural source of this compound and related compounds. Specifically:

-

Micromonospora griseorubida : Producer of the Mycinamicin complex, from which this compound (14-hydroxymycinamicin I) is derived[1][4].

-

Micromonospora rosaria : Producer of Rosamicin, a structurally similar macrolide[2][3].

These actinomycete bacteria are typically found in soil and aquatic environments and are known for their ability to produce a wide array of secondary metabolites with diverse biological activities[5].

Biological Activity and Quantitative Data

This compound, like other macrolides such as Rosamicin, exhibits antibacterial activity, primarily against Gram-positive bacteria. The mechanism of action for macrolides involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Quantitative data on the antimicrobial activity of Rosamicin, a close analog of this compound, provides insight into its potential efficacy. The Minimum Inhibitory Concentrations (MICs) for Rosamicin against various bacterial strains are summarized below. It is important to note that specific MIC values for this compound (14-hydroxymycinamicin I) may vary.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.02 - 4.0 | [2] |

| Staphylococcus epidermidis | 0.02 - 4.0 | [2] |

| Enterococci | 0.02 - 4.0 | [2] |

| Viridans streptococci | 0.02 - 4.0 | [2] |

| Group A streptococci | 0.02 - 4.0 | [2] |

Table 1: Minimum Inhibitory Concentrations (MICs) of Rosamicin

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and characterization of this compound, based on established methods for related macrolides like the Mycinamicins.

Fermentation of the Producing Organism

A culture of Micromonospora griseorubida is grown in a suitable fermentation medium under controlled conditions to promote the production of Mycinamicins.

Protocol:

-

Inoculum Preparation: A seed culture of M. griseorubida is prepared by inoculating a suitable liquid medium and incubating for 2-3 days.

-

Production Fermentation: The seed culture is used to inoculate a larger production-scale fermenter containing a nutrient-rich medium.

-

Fermentation Conditions: The fermentation is carried out at a controlled temperature (typically 28-37°C), pH, and aeration for a period of 5-10 days.

-

Monitoring: The production of the antibiotic is monitored throughout the fermentation process using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Isolation and Purification

Following fermentation, the macrolide antibiotics are extracted from the culture broth and purified.

Protocol:

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate or chloroform.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps to separate the different Mycinamicin components. This may include:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Preparative HPLC.

-

-

Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound (14-hydroxymycinamicin I).

-

Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain a pure crystalline product.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques.

Protocol:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify any chromophores in the molecule.

Biosynthesis of this compound (14-hydroxymycinamicin I)

The biosynthesis of this compound is a complex process involving a Type I polyketide synthase (PKS) and a series of post-PKS modifying enzymes. The pathway is highly similar to that of Rosamicin and other 16-membered macrolides.

The core macrolactone ring is assembled by the PKS from propionate and methylmalonate extender units. Following the formation of the polyketide chain, it undergoes cyclization to form the macrolactone. A series of post-PKS modifications, including glycosylation and hydroxylation, then occur to yield the final this compound molecule. A key step in the formation of this compound is the hydroxylation at the C-14 position of a Mycinamicin precursor, a reaction likely catalyzed by a cytochrome P450 monooxygenase.

Key Biosynthetic Steps:

-

Polyketide Chain Assembly: The PKS enzyme complex catalyzes the sequential condensation of acyl-CoA precursors to form the linear polyketide chain.

-

Macrolactonization: The polyketide chain is cyclized to form the 16-membered macrolactone ring.

-

Glycosylation: Sugar moieties, such as desosamine and mycinose, are attached to the macrolactone core by glycosyltransferases.

-

Hydroxylation and Other Modifications: Cytochrome P450 monooxygenases and other tailoring enzymes catalyze specific hydroxylation, epoxidation, and other modifications of the macrolide scaffold to produce the final array of Mycinamicins, including this compound. The enzyme responsible for the C-14 hydroxylation is a critical component of this late-stage diversification.

Visualizations

Experimental Workflow for this compound Discovery

Caption: Experimental workflow for the discovery and characterization of this compound.

Generalized Biosynthetic Pathway of this compound

Caption: Generalized biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring macrolide antibiotic with potential therapeutic applications. Its discovery is intrinsically linked to the broader research on Mycinamicins produced by Micromonospora griseorubida. Understanding its origin, biosynthesis, and biological activity is crucial for future research and development efforts, including the potential for biosynthetic engineering to create novel and more potent antibiotic derivatives. This guide provides a foundational understanding for scientists and researchers working in the field of natural product drug discovery.

References

- 1. Mycinamicins, new macrolide antibiotics. I. Taxonomy, production, isolation, characterization and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rosamicin: evaluation in vitro and comparison with erythromycin and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivity of flurithromycin and other macrolides against intracellular susceptible staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mycinamicin biosynthesis: isolation and structural elucidation of mycinonic acids, proposed intermediates for formation of mycinamicins. X-Ray molecular structure of p-bromophenacyl 5-hydroxy-4-methylhept-2-enoate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Antimicrobial Compounds from Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mirosamicin Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirosamicin, also known as 14-Hydroxymycinamicin I, is a 16-membered macrolide antibiotic. Its structural similarity to the well-characterized mycinamicin family of antibiotics suggests a closely related biosynthetic origin. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, leveraging the extensive research on mycinamicin biosynthesis. The pathway involves a modular polyketide synthase (PKS), tailoring enzymes including crucial cytochrome P450 monooxygenases, and enzymes for the biosynthesis and attachment of two key sugar moieties: desosamine and mycinose. This document details the genetic organization, enzymatic functions, and available quantitative data, along with relevant experimental protocols to facilitate further research and development.

The this compound (Mycinamicin) Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, extensively studied in the mycinamicin-producing organism Micromonospora griseorubida. The entire cluster spans approximately 62 kb and contains 22 open reading frames (ORFs). These genes encode the polyketide synthase, enzymes for deoxysugar biosynthesis, tailoring enzymes, and proteins for self-resistance.[1][2]

Core Components of the Gene Cluster:

-

Polyketide Synthase (PKS): The macrolactone core of this compound is assembled by a type I modular PKS encoded by the mycA locus. This system consists of a loading module and seven extension modules distributed across five multifunctional proteins.[1][2]

-

Deoxysugar Biosynthesis:

-

Desosamine: A set of genes, mydA-G and mycB, located immediately downstream of the mycA locus, is responsible for the synthesis of the amino sugar D-desosamine.[1][2]

-

Mycinose: The genes responsible for the biosynthesis of the deoxy sugar D-mycinose, including mycCI, mycCII, mydI, mycE, mycF, and mydH, are located both upstream and downstream of the PKS genes.[1][2]

-

-

Post-PKS Tailoring Enzymes: Several enzymes modify the initial macrolactone, including glycosyltransferases and, most critically for the final structure of this compound, cytochrome P450 monooxygenases. The key P450 enzymes are MycCI and MycG.[3]

-

Self-Resistance: The myrB gene, encoding an rRNA methyltransferase, provides resistance to the producing organism against its own antibiotic product.[4]

The Core Biosynthetic Pathway

The biosynthesis of this compound can be divided into three main stages:

-

Assembly of the Macrolactone Core: The polyketide chain is assembled by the MycA PKS from one propionyl-CoA starter unit and six methylmalonyl-CoA extender units. The nascent polyketide chain undergoes cyclization to form the 16-membered macrolactone ring, protomycinolide IV.[5]

-

Glycosylation: The protomycinolide IV core is subsequently glycosylated with the two deoxy sugars. Desosamine is attached at the C-5 position, and mycinose is attached at the C-21 position.[1][5]

-

Post-PKS Modifications: The glycosylated macrolactone undergoes a series of oxidative modifications catalyzed by cytochrome P450 enzymes. These tailoring steps are crucial for the bioactivity of the final molecule.

Key Tailoring Reactions Catalyzed by Cytochrome P450 Enzymes

The final steps in the biosynthesis of this compound involve a series of oxidations catalyzed by two key cytochrome P450 enzymes, MycCI and MycG.

-

C-21 Hydroxylation by MycCI: The first tailoring step is the hydroxylation of the methyl group at C-21 of the macrolide intermediate Mycinamicin VIII, which is the earliest macrolide form appended with desosamine at the C-5 hydroxyl group. This reaction is catalyzed by the P450 enzyme MycCI, with its activity being dependent on the native ferredoxin MycCII.[3]

-

Sequential C-14 Hydroxylation and C-12/C-13 Epoxidation by MycG: The multifunctional P450 enzyme MycG catalyzes two critical sequential reactions:

-

Hydroxylation at C-14: MycG first hydroxylates the macrolide intermediate at the C-14 position. This step is the defining reaction that leads to the "14-hydroxy" feature of this compound.

-

Epoxidation at C-12/C-13: Following hydroxylation, MycG catalyzes the epoxidation of the double bond between C-12 and C-13.[3][6][7]

-

The proposed biosynthetic pathway leading to this compound (14-Hydroxymycinamicin I) is depicted below.

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway is primarily inferred from studies on mycinamicin production. The following table summarizes production yields of mycinamicins under different fermentation conditions in Micromonospora griseorubida.

| Strain | Fermentation Medium Additive | Mycinamicin II Production (mg/mL) | Reference |

| M. griseorubida 88M-41-7 | 6 mg/mL MgSO₄·7H₂O | Not specified, but production was "markedly stimulated" | [2] |

| M. griseorubida 91SM1 | Modified PM-5 medium | 4.5 | [6] |

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of the mycinamicin (and by extension, this compound) biosynthetic pathway.

Gene Cluster Analysis and Manipulation

1. DNA Isolation and Sequencing: Genomic DNA from Micromonospora griseorubida is isolated using standard procedures for actinomycetes. For sequencing, a genomic library is typically constructed in a cosmid vector and screened. The nucleotide sequence of the biosynthetic gene cluster is then determined by shotgun sequencing of the positive cosmids.[1]

2. Bioinformatic Analysis: Open reading frames (ORFs) within the sequenced DNA are identified using software like FramePlot. The deduced protein sequences are then compared against public databases (e.g., BLAST) to assign putative functions to the genes within the cluster.[8]

3. Gene Disruption and Complementation: To confirm the function of specific genes, targeted gene disruption is performed. This is often achieved by replacing a portion of the gene with an antibiotic resistance cassette via homologous recombination. Complementation experiments, where a functional copy of the disrupted gene is reintroduced on a plasmid, are used to restore wild-type production and confirm the gene's role.

Enzyme Expression, Purification, and In Vitro Assays

1. Heterologous Expression of P450 Enzymes: The genes encoding the P450 enzymes (e.g., mycG, mycCI) are cloned into an expression vector, such as pET series vectors, and transformed into a suitable host, typically E. coli BL21(DE3). Protein expression is induced by the addition of IPTG.

2. Enzyme Purification: The expressed P450 enzymes are purified from the cell lysate using a combination of chromatographic techniques. A common procedure involves:

-

Cell Lysis: Sonication or French press.

-

Initial Purification: Ammonium sulfate precipitation.

-

Chromatography: A multi-step process that can include ion-exchange chromatography, hydrophobic interaction chromatography, and affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[9]

3. In Vitro P450 Assay: The activity of the purified P450 enzymes is reconstituted in vitro by adding the purified P450, a redox partner system (e.g., spinach ferredoxin and ferredoxin reductase), a NADPH-generating system, and the substrate (the specific mycinamicin intermediate). The reaction mixture is incubated, and the products are extracted and analyzed by HPLC and LC-MS.

Conclusion

The biosynthetic pathway of this compound is intricately linked to that of the mycinamicins, involving a modular PKS, specific glycosyltransferases, and a series of tailoring enzymes. The key to this compound's unique structure lies in the post-PKS modifications, particularly the C-14 hydroxylation catalyzed by the multifunctional cytochrome P450 enzyme, MycG. Understanding this pathway in detail, from the genetic level to the intricate enzymatic mechanisms, provides a powerful toolkit for researchers and drug development professionals. The methodologies outlined in this guide offer a foundation for further investigation, including pathway engineering efforts to generate novel macrolide antibiotics with improved therapeutic properties.

References

- 1. Enhancement of mycinamicin production by dotriacolide in Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mycinamicin biosynthesis: isolation and structural elucidation of mycinonic acids, proposed intermediates for formation of mycinamicins. X-Ray molecular structure of p-bromophenacyl 5-hydroxy-4-methylhept-2-enoate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Functional analysis of MycCI and MycG, cytochrome P450 enzymes involved in biosynthesis of mycinamicin macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A three-step purification procedure for protein kinase C: characterization of the purified enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mirosamicin Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirosamicin is a polyketide antibiotic with significant potential in therapeutic applications. Understanding its genetic blueprint is paramount for pathway engineering, yield improvement, and the generation of novel analogs. This technical guide provides a comprehensive overview of the analysis of the this compound biosynthetic gene cluster. Drawing parallels from well-characterized macrolide gene clusters such as those for mycinamicin and meridamycin, this document outlines the typical genetic architecture, presents key quantitative data in a structured format, details essential experimental protocols, and visualizes associated signaling pathways.[1][2]

This compound Biosynthetic Gene Cluster: A Representative Analysis

The this compound biosynthetic gene cluster is predicted to be a large, contiguous region of DNA encoding a Type I polyketide synthase (PKS) system, typical for the biosynthesis of complex macrolides. Analysis of analogous gene clusters suggests a modular organization, where each module is responsible for a specific elongation and modification step in the polyketide chain assembly.

Gene Cluster Organization

Based on the analysis of similar macrolide biosynthetic gene clusters like mycinamicin, the this compound cluster is expected to contain a central set of PKS genes flanked by genes responsible for tailoring reactions, precursor biosynthesis, regulation, and self-resistance.[1] The core PKS genes likely encode large, multifunctional proteins organized into modules, each containing a set of catalytic domains.

Table 1: Representative Quantitative Data of a this compound-like Polyketide Gene Cluster

| Characteristic | Value | Reference |

| Total Cluster Size | ~60-120 kb | [1][2] |

| Number of Open Reading Frames (ORFs) | ~20-30 | [1][3] |

| PKS Type | Type I Modular | [1][2] |

| Number of PKS Genes | 4-6 | [2][3] |

| Number of PKS Modules | 7-14 | [1][2] |

| GC Content | Variable, can be lower than typical Streptomyces genes | [1] |

Key Gene Functions within the Cluster

The this compound gene cluster is anticipated to harbor a variety of genes essential for the complete biosynthesis of the antibiotic.

Table 2: Predicted Gene Functions within the this compound Gene Cluster

| Gene Category | Predicted Function | Example from Analogous Clusters |

| Polyketide Synthase (PKS) | Catalyze the assembly of the polyketide backbone from simple precursors. | mycA (Mycinamicin), merA-D (Meridamycin)[1][2] |

| Tailoring Enzymes | Modify the polyketide core through hydroxylation, methylation, glycosylation, etc. | Cytochrome P450 monooxygenases (merE), O-methyltransferases (mycE, mycF)[1][2] |

| Deoxysugar Biosynthesis | Synthesize the sugar moieties that are attached to the macrolactone ring. | mydA-G, mycB (Desosamine biosynthesis in Mycinamicin)[1] |

| Regulatory Genes | Control the expression of the biosynthetic genes within the cluster. | Pathway-specific transcriptional regulators. |

| Resistance Genes | Provide self-resistance to the producing organism against the antibiotic. | Efflux pumps, target modification enzymes. |

| Transporter Genes | Mediate the export of the final antibiotic product out of the cell. | ABC transporters. |

Experimental Protocols for Gene Cluster Analysis

The characterization of the this compound gene cluster involves a series of molecular biology techniques. Below are detailed protocols for key experiments.

Protocol for PCR Amplification of PKS Gene Fragments

This protocol is designed to amplify conserved domains of Type I PKS genes from genomic DNA. Degenerate primers targeting the ketosynthase (KS) domain are commonly used.[4][5]

Materials:

-

High-quality genomic DNA from the this compound-producing strain

-

Degenerate primers for PKS-I KS domains (e.g., K1F/M6R)[4]

-

Taq DNA polymerase and corresponding buffer

-

dNTP mix

-

Nuclease-free water

-

Thermocycler

-

Agarose gel electrophoresis system

Procedure:

-

Prepare the PCR Reaction Mix: In a sterile PCR tube, combine the following components on ice:

Component Volume/Concentration 10X PCR Buffer 5 µL 10 mM dNTP Mix 1 µL 10 µM Forward Primer 1 µL 10 µM Reverse Primer 1 µL Genomic DNA (50-100 ng/µL) 1 µL Taq DNA Polymerase (5 U/µL) 0.5 µL | Nuclease-free water | to 50 µL |

-

Thermocycling Conditions: Program the thermocycler with the following parameters[6]:

Step Temperature Duration Cycles Initial Denaturation 94°C 5 min 1 Denaturation 94°C 30 sec 30-35 Annealing 55-65°C (optimize based on primer Tm) 45 sec Extension 72°C 1 min/kb | Final Extension | 72°C | 5 min | 1 |

-

Analysis of PCR Products:

-

Run the entire PCR reaction on a 1% agarose gel alongside a DNA ladder.

-

Visualize the DNA bands under UV light. The expected size for a KS domain fragment is typically around 700-800 bp.

-

Excise the band of the correct size and purify the DNA for sequencing.

-

Protocol for Gene Disruption via Homologous Recombination in Streptomyces

This protocol outlines the steps for creating a targeted gene knockout to confirm the function of a gene within the this compound cluster. This method often involves creating a disruption cassette that is introduced into the producing strain via conjugation from E. coli.[7][8][9]

Materials:

-

E. coli donor strain (e.g., ET12567/pUZ8002)

-

Streptomyces recipient strain

-

Disruption construct in a suitable vector (e.g., a plasmid with an origin of transfer, oriT)

-

Appropriate antibiotics for selection

-

Media for E. coli and Streptomyces growth and conjugation (e.g., LB, ISP4)

-

Lysozyme

-

Sterile plates and liquid culture supplies

Procedure:

-

Preparation of E. coli Donor:

-

Grow the E. coli donor strain carrying the disruption plasmid in LB broth with appropriate antibiotics to mid-log phase.

-

Wash the cells twice with fresh LB medium to remove antibiotics.

-

Resuspend the cells in a small volume of LB.

-

-

Preparation of Streptomyces Recipient:

-

Grow the Streptomyces strain in a suitable liquid medium to the late-logarithmic phase.

-

Harvest the mycelium by centrifugation and wash with a sucrose solution.

-

Resuspend the mycelium in a small volume of the same solution.

-

-

Conjugation:

-

Mix the prepared E. coli donor and Streptomyces recipient cells.

-

Plate the mixture onto a suitable agar medium (e.g., ISP4) and incubate at a temperature that allows for conjugation but not excessive growth of the donor.

-

After incubation, overlay the plates with a selective agent (e.g., an antibiotic for which the resistance gene is in the disruption cassette) to select for exconjugants.

-

-

Selection and Verification of Mutants:

-

Incubate the plates until colonies appear.

-

Isolate individual colonies and streak them onto fresh selective plates to confirm the phenotype.

-

Perform genomic DNA extraction from putative mutants and confirm the gene disruption by PCR and/or Southern blotting.

-

Protocol for Heterologous Expression of the this compound Gene Cluster

Expressing the entire gene cluster in a well-characterized, fast-growing host can facilitate the identification of the biosynthetic product and increase its yield. Streptomyces coelicolor and Streptomyces lividans are commonly used heterologous hosts.[10][11][12]

Materials:

-

A suitable expression vector (e.g., a bacterial artificial chromosome or a cosmid)

-

The complete this compound gene cluster cloned into the expression vector

-

A suitable Streptomyces heterologous host strain

-

Protoplast transformation reagents or a conjugation system

-

Production media for the heterologous host

Procedure:

-

Cloning the Gene Cluster:

-

Clone the entire this compound gene cluster into the chosen expression vector. This may require assembling multiple DNA fragments.[7]

-

-

Transformation into the Heterologous Host:

-

Introduce the expression vector containing the gene cluster into the heterologous host. This can be achieved through protoplast transformation or intergeneric conjugation from E. coli.

-

-

Cultivation and Product Analysis:

-

Grow the transformed heterologous host under conditions known to induce secondary metabolite production.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound.

-

Compare the metabolic profile of the transformed host with that of the wild-type heterologous host to identify new peaks corresponding to this compound and its intermediates.

-

Visualization of Pathways and Workflows

Logical Workflow for this compound Gene Cluster Identification and Characterization

The following diagram illustrates the overall workflow from the initial identification of a potential PKS gene to the confirmation of the gene cluster's function.

Caption: Workflow for this compound Gene Cluster Analysis.

Generalized Signaling Pathway Affected by Macrolide Antibiotics

Macrolide antibiotics, including potentially this compound, are known to exert immunomodulatory effects by interfering with various intracellular signaling cascades.[13][14] The diagram below illustrates a generalized pathway highlighting key targets of macrolides.

Caption: Macrolide Interference with Inflammatory Signaling.

Conclusion

The analysis of the this compound gene cluster is a critical step towards harnessing its full potential. While direct sequence and experimental data for this compound remain to be publicly detailed, a robust framework for its investigation can be constructed based on the extensive knowledge of other macrolide biosynthetic pathways. The methodologies and representative data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the genetic basis of this compound production, ultimately paving the way for the development of new and improved therapeutics.

References

- 1. Organization of the biosynthetic gene cluster for the polyketide macrolide mycinamicin in Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of meridamycin biosynthetic gene cluster from Streptomyces sp. NRRL 30748 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organization of the biosynthetic gene cluster for the macrolide concanamycin A in Streptomyces neyagawaensis ATCC 27449 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Identification of Unique Type II Polyketide Synthase Genes in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. Cloning, analysis, and heterologous expression of a polyketide synthase gene cluster of Streptomyces curacoi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

Mirosamicin: A Technical Guide to its Molecular Structure, Properties, and Antimicrobial Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the macrolide antibiotic Mirosamicin, detailing its molecular structure, physicochemical properties, and mechanism of action. This document is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

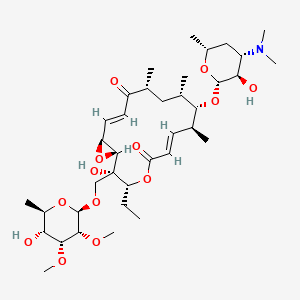

Molecular Structure and Physicochemical Properties

This compound is a macrolide antibiotic with a complex molecular structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C37H61NO13 | [1] |

| Molecular Weight | 727.9 g/mol | [1] |

| IUPAC Name | (1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione | [1] |

| CAS Number | 73684-69-2 | [1] |

| Classification | Macrolide Antibiotic | [1] |

Antimicrobial Activity

This compound belongs to the macrolide class of antibiotics, which are known to be effective against a range of bacteria. While comprehensive public data on the minimum inhibitory concentrations (MICs) of this compound against a wide spectrum of bacteria are limited, the general activity of related macrolides suggests efficacy against Gram-positive bacteria. The mycinamicins, a closely related group of antibiotics, have been shown to inhibit the growth of Gram-positive bacteria, including drug-resistant Staphylococcus aureus strains.[1]

Mechanism of Action

The primary mechanism of action of macrolide antibiotics, including this compound, is the inhibition of bacterial protein synthesis.[2] This is achieved through their binding to the 50S subunit of the bacterial ribosome.[2][3]

Macrolides bind within the nascent peptide exit tunnel (NPET) of the ribosome, in close proximity to the peptidyl transferase center (PTC).[1] This binding obstructs the passage of newly synthesized polypeptide chains, leading to a premature dissociation of the peptidyl-tRNA from the ribosome.[4][5] The interaction is primarily with the 23S rRNA component of the 50S subunit.[1] By blocking the elongation of the polypeptide chain, macrolides effectively halt protein synthesis, which is essential for bacterial growth and survival. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.[3]

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Protocols

Isolation and Purification of this compound from Micromonospora griseorubida

A. Fermentation:

-

Prepare a suitable culture medium for Micromonospora griseorubida.

-

Inoculate the medium with a culture of the microorganism.

-

Incubate the culture under controlled conditions (e.g., temperature, pH, aeration) to allow for the production of the antibiotic.

B. Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the macrolides from the culture filtrate and/or the mycelium using an appropriate organic solvent (e.g., ethyl acetate, chloroform).

-

Concentrate the organic extract under reduced pressure.

C. Purification:

-

Subject the crude extract to column chromatography using a suitable stationary phase (e.g., silica gel, alumina).

-

Elute the column with a gradient of solvents to separate the different components.

-

Monitor the fractions for antibiotic activity using a bioassay.

-

Pool the active fractions and subject them to further purification steps, such as high-performance liquid chromatography (HPLC), to obtain pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method as recommended by clinical standards organizations.[7][8][9]

A. Preparation of Materials:

-

Bacterial Strains: Prepare fresh overnight cultures of the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Microtiter Plates: Use sterile 96-well microtiter plates.

B. Assay Procedure:

-

Dispense the appropriate broth medium into all wells of the microtiter plate.

-

Create a serial two-fold dilution of the this compound stock solution across the wells of the plate to achieve a range of concentrations.

-

Adjust the turbidity of the overnight bacterial cultures to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculate each well (except for the negative control) with the standardized bacterial suspension.

-

Include a positive control (wells with bacteria and broth, but no antibiotic) and a negative control (wells with broth only) on each plate.

-

Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

C. Interpretation of Results:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[8]

Caption: Experimental workflow for MIC determination.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the modulation of host cell signaling pathways by this compound. Macrolides are primarily studied for their direct antimicrobial effects on bacteria. Some macrolides, like rapamycin, are well-known to interact with cellular signaling pathways such as the mTOR pathway, but this is not a general characteristic of all macrolide antibiotics and has not been documented for this compound.[10][11][12][13] Further research is required to investigate any potential immunomodulatory or other signaling effects of this compound on eukaryotic cells.

References

- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. google.com [google.com]

- 4. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Macrolide Antibiotics in Bacterial Protein Synthesis [diva-portal.org]

- 6. Mycinamicins, new macrolide antibiotics. XIII. Isolation and structures of novel fermentation products from Micromonospora griseorubida (FERM BP-705) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. idexx.dk [idexx.dk]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New perspectives on the involvement of mTOR in depression as well as in the action of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Mirosamicin: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirosamicin is a 16-membered macrolide antibiotic with notable activity against a range of bacteria. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols for its study. The information is intended to support researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Chemical Properties

This compound is a complex macrolide with the chemical formula C37H61NO13. Its molecular weight and other key identifiers are summarized in the table below.

| Property | Value |

| Chemical Formula | C37H61NO13 |

| Molecular Weight | 727.88 g/mol |

| Monoisotopic Mass | 727.414291 g/mol |

| CAS Number | 73684-69-2 |

Mechanism of Action and Signaling Pathways

As a macrolide antibiotic, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome, which ultimately interferes with the elongation of the polypeptide chain.

Beyond its direct antibacterial effects, emerging research indicates that macrolides can modulate host immune responses through interaction with cellular signaling pathways. While specific studies on this compound's immunomodulatory effects are limited, the broader class of macrolide antibiotics has been shown to influence key inflammatory pathways.

Bacterial Protein Synthesis Inhibition

This compound binds to the 23S rRNA component of the 50S ribosomal subunit, leading to a blockage of the polypeptide exit tunnel. This steric hindrance prevents the growing polypeptide chain from emerging, causing premature dissociation of the peptidyl-tRNA from the ribosome and halting protein synthesis.

Figure 1: Mechanism of this compound's antibacterial action.

Host Cell Signaling Modulation (Hypothesized)

Macrolide antibiotics have been observed to accumulate in host immune cells, such as macrophages and neutrophils, where they can interfere with intracellular signaling cascades. This can lead to a dampening of the inflammatory response, a phenomenon that may contribute to their therapeutic efficacy in certain chronic inflammatory diseases. Key pathways potentially affected include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Figure 2: Hypothesized modulation of host cell signaling by this compound.

Experimental Protocols

Determination of this compound in Animal Tissues by High-Performance Liquid Chromatography (HPLC)

This protocol details a method for the quantification of this compound in various animal tissues.

1. Sample Preparation:

-

Homogenize 5 g of tissue with 20 ml of a 0.3% metaphosphoric acid-methanol solution (7:3, v/v).

-

Centrifuge the homogenate at 3000 rpm for 10 minutes.

-

Collect the supernatant and repeat the extraction process on the pellet.

-

Combine the supernatants and evaporate the methanol under reduced pressure.

-

Defat the aqueous solution with n-hexane.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a Bond Elut SCX cartridge (500 mg) with 5 ml of methanol followed by 5 ml of purified water.

-

Apply the defatted sample solution to the cartridge.

-

Wash the cartridge with 5 ml of 0.1 M phosphate buffer (pH 8.0) and then 5 ml of methanol.

-

Elute this compound with 5 ml of a 5% ammonia solution in methanol.

-

Evaporate the eluate to dryness and dissolve the residue in 1 ml of the mobile phase.

3. HPLC Analysis:

-

Column: Purospher STAR RP-18 endcapped (5 µm, 150 x 4.6 mm)

-

Mobile Phase: 0.05 M sodium dihydrogen phosphate (pH 2.5) and acetonitrile (70:30, v/v)

-

Flow Rate: 1.0 ml/min

-

Detection: UV at 231 nm

-

Injection Volume: 50 µl

Figure 3: Experimental workflow for HPLC analysis of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.

1. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/ml.

2. Preparation of Inoculum:

-

Culture the test microorganism in an appropriate broth medium overnight.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/ml.

3. Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (inoculum without antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

-

The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Conclusion

This compound is a potent macrolide antibiotic with a well-defined mechanism of action against bacterial protein synthesis. This guide provides essential chemical data and detailed experimental protocols to facilitate further research into its antibacterial properties and potential immunomodulatory effects. The provided methodologies for HPLC analysis and MIC determination offer standardized approaches for the quantitative assessment of this compound in various experimental settings. Further investigation into the specific interactions of this compound with host cell signaling pathways may reveal novel therapeutic applications beyond its direct antimicrobial activity.

Mirosamicin: A Technical Guide to its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirosamicin, a member of the macrolide class of antibiotics, exhibits a significant spectrum of activity against various Gram-positive bacteria. This technical guide provides a comprehensive overview of the available data on this compound's efficacy, detailing its in vitro activity through quantitative data, outlining the experimental protocols for its evaluation, and visualizing its mechanism of action. The information presented herein is intended to support further research and development of this potent antimicrobial agent.

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound and its closely related analogue, Miokamycin, has been evaluated against a range of clinically relevant Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key indicator of antimicrobial potency. The following tables summarize the MIC data obtained primarily through the agar dilution method.

| Gram-Positive Cocci | Susceptibility to MLS* | Miokamycin MIC Range (µg/mL) | Miokamycin Modal MIC (µg/mL) |

| Staphylococcus | Susceptible | 0.25 - 4 | 1 - 2 |

| Staphylococcus | MLSB Inducible | 0.25 - 4 | 1 - 2 |

| Staphylococcus | MLSB Constitutive | Inactive | Inactive |

| Streptococci | Erythromycin Susceptible | 0.016 - 4 | 0.12 - 0.5 |

| Streptococci | Erythromycin Resistant | 0.12 - >128 | - |

| Pneumococci | Erythromycin Susceptible | 0.016 - 4 | 0.12 - 0.5 |

| Pneumococci | Erythromycin Resistant | 0.12 - >128 | - |

| Enterococci | Erythromycin Susceptible | 0.5 - 2 | 1 |

| Enterococci | Erythromycin Resistant | 4 - >128 | - |

*MLS: Macrolide-Lincosamide-Streptogramin B group of antibiotics.[1][2]

Rosamicin, another macrolide antibiotic with structural and biological similarities to this compound, has also been studied. The MIC ranges for Rosamicin against various Gram-positive strains, as determined by broth dilution, are presented below and can serve as a comparative reference.[3]

| Gram-Positive Bacteria | Rosamicin MIC Range (µg/mL) |

| Staphylococcus aureus | 0.02 - 4.0 |

| Staphylococcus epidermidis | 0.02 - 4.0 |

| Enterococci | 0.02 - 4.0 |

| Viridans streptococci | 0.02 - 4.0 |

| Group A streptococci | 0.02 - 4.0 |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The following are detailed methodologies for the agar dilution and broth microdilution techniques, which are standard protocols for evaluating macrolide antibiotics like this compound.

Agar Dilution Method

The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent.[4]

1. Preparation of Antimicrobial Stock Solution:

-

A stock solution of this compound is prepared at a high concentration in a suitable solvent.

2. Preparation of Agar Plates with Antimicrobial Agent:

-

A series of twofold dilutions of the this compound stock solution are prepared.

-

Each dilution is added to molten Mueller-Hinton agar at a temperature of 45-50°C.

-

The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate without any antibiotic is also prepared.

3. Inoculum Preparation:

-

The bacterial strains to be tested are cultured overnight on an appropriate agar medium.

-

A suspension of each bacterial strain is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

This suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

4. Inoculation:

-

A multipoint inoculator is used to spot the prepared bacterial suspensions onto the surface of the agar plates, including the control plate.

5. Incubation:

-

The inoculated plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.

6. Interpretation of Results:

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

Broth Microdilution Method

The broth microdilution method is another widely used technique for MIC determination and is particularly suitable for high-throughput screening.[5][6]

1. Preparation of Antimicrobial Dilutions:

-

A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

2. Inoculum Preparation:

-

A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard as described for the agar dilution method.

-

This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.

3. Inoculation:

-

Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.

4. Incubation:

-

The microtiter plate is incubated at 35-37°C for 16-20 hours.

5. Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (i.e., no bacterial growth).

Visualizations

Experimental Workflow for MIC Determination

References

- 1. [In vitro antibacterial activity of a new macrolide, miokamycin. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rosamicin: evaluation in vitro and comparison with erythromycin and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agar dilution - Wikipedia [en.wikipedia.org]

- 5. goldbio.com [goldbio.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

Efficacy of Mirosamicin Against Mycoplasma: An In-depth Technical Guide

A Note on Data Availability: While Mirosamicin is identified as a macrolide antibiotic with activity against Mycoplasma, publicly available research detailing its specific efficacy, experimental protocols, and impact on signaling pathways is currently limited.[1][2] Therefore, this guide will provide a comprehensive overview of the effectiveness of the macrolide antibiotic class, to which this compound belongs, against Mycoplasma. This will include quantitative data, experimental methodologies, and pathway visualizations relevant to well-documented macrolides such as Azithromycin, Clarithromycin, and Erythromycin, which are considered first-line treatments for Mycoplasma infections.[3][4]

Introduction to Macrolide Action Against Mycoplasma

Mycoplasma are a unique genus of bacteria characterized by the absence of a cell wall. This intrinsic feature renders them resistant to many common antibiotics that target cell wall synthesis, such as beta-lactams (e.g., penicillin).[4][5] Macrolide antibiotics are a crucial component of the therapeutic arsenal against Mycoplasma infections.[6][7] They function by inhibiting protein synthesis in bacteria. Specifically, they bind to the 50S subunit of the bacterial ribosome, which ultimately arrests the growth of the bacteria.[6] While generally considered bacteriostatic, at high concentrations or against highly susceptible strains, they can be bactericidal.[6]

Quantitative Analysis of Macrolide Efficacy

The effectiveness of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for several key macrolide antibiotics against Mycoplasma pneumoniae.

| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference Strain MIC (μg/mL) |

| Erythromycin | ≤0.007 | ≤0.007 | 0.004 |

| Azithromycin | ≤0.007 | ≤0.007 | 0.002 |

| Clarithromycin | ≤0.007 | ≤0.007 | 0.002 |

| Josamycin | 0.25 | 0.5 | 0.12 |

MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standardized method for determining the MIC of antibiotics against Mycoplasma species is crucial for both clinical diagnostics and drug development research. The broth microdilution method is commonly employed.

1. Preparation of Mycoplasma Inoculum:

-

Mycoplasma isolates are grown in a specialized broth medium (e.g., SP4 medium) until the culture reaches the mid-logarithmic phase of growth, indicated by a color change in the medium.

-

The culture is then diluted to a standardized concentration of approximately 10^4 to 10^5 color changing units (CCU) per mL.

2. Antibiotic Dilution Series:

-

A serial two-fold dilution of the macrolide antibiotic is prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Concentrations should span a range that includes the expected MIC of the organism.

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized Mycoplasma suspension.

-

Control wells containing no antibiotic (growth control) and uninoculated medium (sterility control) are included.

-

The plates are sealed and incubated at 37°C in a 5% CO2 atmosphere.

4. Reading and Interpretation:

-

The plates are observed daily for a color change in the growth control well, which indicates adequate bacterial growth.

-

The MIC is determined as the lowest concentration of the antibiotic that shows no color change (i.e., inhibits the growth of Mycoplasma).

Signaling Pathways and Mechanisms of Action

Macrolide antibiotics primarily exert their effect by targeting the bacterial ribosome. The following diagram illustrates this mechanism of action.

Caption: Mechanism of action of macrolide antibiotics against Mycoplasma.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of a macrolide antibiotic against a Mycoplasma species is a systematic process.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While specific data on this compound is sparse, the macrolide class of antibiotics remains a cornerstone in the treatment of Mycoplasma infections. Their mechanism of inhibiting protein synthesis is highly effective against these cell wall-deficient bacteria. The provided quantitative data and experimental protocols for well-studied macrolides offer a solid framework for researchers and drug development professionals. Further research into newer macrolides like this compound is warranted to fully characterize their potential and expand the therapeutic options against pathogenic Mycoplasma species.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. droracle.ai [droracle.ai]

- 4. Mycoplasma pneumoniae: Current Knowledge on Macrolide Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. emedicine.medscape.com [emedicine.medscape.com]

Mirosamicin: A Technical Overview of a Macrolide Antibiotic

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's fundamental properties is critical for preclinical and clinical evaluation. This technical guide provides an in-depth summary of the known synonyms and chemical identifiers for Mirosamicin, a macrolide antibiotic. Furthermore, it outlines a general experimental protocol for assessing its antimicrobial activity and presents a logical workflow for the discovery and characterization of novel antibiotics.

This compound: Synonyms and Chemical Identifiers

This compound is a macrolide antibiotic with antimicrobial activity against Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma.[1] A clear and comprehensive compilation of its various names and chemical identifiers is essential for accurate database searches and unambiguous scientific communication.

| Identifier Type | Identifier | Source |

| Synonyms | 14-hydroxymycinamicin i | DrugBank Online[2] |

| Miporamicin | PubChem[3] | |

| Mirosamicina | PubChem[3] | |

| Mirosamicine | PubChem[3] | |

| Mirosamicinum | PubChem[3] | |

| Antibiotic AR 5-2 | CymitQuimica[1] | |

| A 11725 II | CymitQuimica[1] | |

| IUPAC Name | (1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione | PubChem[3] |

| CAS Number | 73684-69-2 | PubChem[3] |

| PubChem CID | 6917042 | PubChem[3] |

| Molecular Formula | C37H61NO13 | PubChem[3] |

| Molecular Weight | 727.88 g/mol | GSRS[4] |

| InChI Key | WWIDEZOUVSJVHS-ZPQCYHEESA-N | PubChem[3] |

| InChI | InChI=1S/C37H61NO13/c1-11-27-37(43,18-46-36-33(45-10)32(44-9)29(41)23(6)48-36)34-26(49-34)14-13-25(39)20(3)16-21(4)31(19(2)12-15-28(40)50-27)51-35-30(42)24(38(7)8)17-22(5)47-35/h12-15,19-24,26-27,29-36,41-43H,11,16-18H2,1-10H3/b14-13+,15-12+/t19-,20+,21-,22+,23+,24-,26-,27+,29+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1 | PubChem[3] |

| SMILES | CC[C@@H]1--INVALID-LINK--/C=C/C(=O)--INVALID-LINK--O1)C)O[C@H]3--INVALID-LINK--C)N(C)C)O)C)C">C@(CO[C@H]4--INVALID-LINK--C)O)OC">C@@HOC)O | PubChem[3] |

| UNII | K7G02HKM1X | DrugBank Online[2] |

| ChEMBL ID | CHEMBL3989599 | PubChem[3] |

| NCI Thesaurus Code | C90878 | PubChem[3] |

Experimental Protocols: Antimicrobial Susceptibility Testing

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a specific microorganism.

Materials:

-

This compound (pure compound)

-

Test microorganism (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration. Serial dilutions are then made in CAMHB to achieve a range of desired concentrations.

-

Inoculum Preparation: The test microorganism is cultured overnight in CAMHB. The bacterial suspension is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Microtiter Plate Assay:

-

100 µL of CAMHB is added to each well of a 96-well microtiter plate.

-

100 µL of the highest concentration of the this compound serial dilution is added to the first well and mixed.

-

A serial two-fold dilution is performed across the plate by transferring 100 µL from one well to the next.

-

Finally, 10 µL of the prepared bacterial inoculum is added to each well.

-

Positive (no antibiotic) and negative (no bacteria) control wells are included.

-

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Signaling Pathway

The specific signaling pathway through which this compound exerts its antimicrobial effects is not well-elucidated in publicly available scientific literature. As a macrolide antibiotic, it is likely to interfere with bacterial protein synthesis by binding to the 50S ribosomal subunit. However, the precise molecular interactions and downstream effects have not been extensively detailed.

Workflow for Novel Antibiotic Discovery and Characterization

The following diagram illustrates a generalized workflow for the discovery and characterization of a new antibiotic, a logical process highly relevant to the field of drug development.

Caption: A generalized workflow for the discovery and characterization of new antibiotics.

References

An In-Depth Technical Guide to Mirosamicin and the Landscape of Macrolide Antibiotic Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific, in-depth information on mirosamicin analogues and derivatives is exceptionally scarce. This guide provides a comprehensive overview of this compound based on available data and extrapolates key concepts from the broader, well-researched field of macrolide antibiotics to offer a foundational understanding for researchers interested in this compound and its potential derivatives.

Introduction to this compound

This compound is a macrolide antibiotic, a class of natural products characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1][2] It is classified as a polyketide and a lactone.[3] The chemical formula for this compound is C₃₇H₆₁NO₁₃, and it has a molecular weight of 727.88 g/mol .[4][5] One of its synonyms is 14-hydroxymycinamicin I.[3][4]

Macrolide antibiotics are known for their broad-spectrum antibacterial activity, primarily against Gram-positive bacteria.[2][6] They are particularly useful for treating respiratory tract infections, skin and soft tissue infections, and sexually transmitted diseases.[6] For individuals with penicillin allergies, macrolides are often a key alternative.[6]

Structure of this compound

The chemical structure of this compound is complex, featuring a 16-membered macrocyclic lactone ring. Attached to this ring are two sugar moieties. The IUPAC name for this compound is (1R,2S,3R,6E,8S,9S,10S,12R,14E,16R)-9-[[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-oxan-2-yl]oxy]-3-ethyl-2-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-oxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione.[4]

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₇H₆₁NO₁₃ | [4][5] |

| Molecular Weight | 727.88 g/mol | [5] |

| Monoisotopic Mass | 727.41429100 Da | [3] |

| CAS Number | 73684-69-2 | [4] |

Mechanism of Action of Macrolide Antibiotics

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis.[1][6] This is achieved through their binding to the 50S subunit of the bacterial ribosome.[2][7] This binding event interferes with the elongation of the polypeptide chain, ultimately halting protein production and leading to a bacteriostatic effect.[6][8] At higher concentrations, some macrolides can exhibit bactericidal properties.[6]

The binding site for macrolides is located within the nascent peptide exit tunnel of the ribosome.[2] By occupying this space, they can cause premature dissociation of the peptidyl-tRNA from the ribosome.[1] The interaction is typically reversible.[1]

References

- 1. Macrolide - Wikipedia [en.wikipedia.org]

- 2. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C37H61NO13 | CID 6917042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 7. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 8. course.cutm.ac.in [course.cutm.ac.in]

In-depth Technical Guide: The Pharmacological Profile of Mirosamicin

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a comprehensive summary of the available scientific literature on the pharmacological properties of Mirosamicin. While extensive efforts have been made to collate and present accurate data, this guide is intended for informational purposes within a research and development context.

Executive Summary

This compound is identified as a small molecule drug. This guide provides a detailed overview of its pharmacological characteristics, drawing from the limited publicly available data. The primary focus of this document is to present the known antibacterial activity of compounds that may be related to this compound, given the significant overlap in nomenclature found in scientific databases. Specifically, information pertaining to Rosamicin, a structurally similar macrolide antibiotic, is included to provide a potential framework for understanding the prospective therapeutic profile of this compound.

Introduction

This compound is a small molecule drug with a monoisotopic molecular weight of 727.41 Da[1]. Due to a scarcity of direct research on this compound, this paper will leverage data from closely related compounds to infer its potential pharmacological profile. The macrolide antibiotic Rosamicin, produced by Micromonospora rosaria, shares certain chemical and biological characteristics that may be analogous to this compound[2]. This guide will therefore detail the antibacterial spectrum, mechanism of action, and available in vitro data for Rosamicin as a surrogate for this compound, while clearly noting the distinction.

In Vitro Studies

The antibacterial activity of Rosamicin, a potential analogue to this compound, has been evaluated against a range of bacterial strains. These studies provide foundational data on its spectrum of activity and potency.

Antibacterial Spectrum

Rosamicin has demonstrated bacteriostatic activity against a variety of Gram-positive and some Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of Rosamicin

| Bacterial Strain/Group | Activity Range (µg/mL) | Reference |

| Staphylococcus aureus | 0.02 - 4.0 | [2] |

| Staphylococcus epidermidis | 0.02 - 4.0 | [2] |

| Enterococci | 0.02 - 4.0 | [2] |

| Viridans streptococci | 0.02 - 4.0 | [2] |

| Group A streptococci | 0.02 - 4.0 | [2] |

| Enterobacteriaceae | More active than erythromycin | [2] |

| Pseudomonas | More active than erythromycin | [2] |

| Ureaplasma urealyticum | Greater activity than erythromycin and tetracyclines | [3] |

Influence of pH

The antibacterial activity of both Rosamicin and erythromycin is enhanced by alkalinization of the medium. Notably, Rosamicin maintained greater activity against all tested Gram-negative strains at pH 7.6 and 8.0 compared to erythromycin[2].

Experimental Protocols

To ensure reproducibility and methodological transparency, the following section details the key experimental protocols utilized in the cited in vitro studies for Rosamicin.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method was employed to determine the in vitro antibacterial activity of Rosamicin against various bacterial strains[2].

Workflow for Broth Dilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth dilution method.

Putative Mechanism of Action

While the direct mechanism of action for this compound is not documented, as a macrolide, Rosamicin is presumed to function by inhibiting bacterial protein synthesis.

Signaling Pathway for Macrolide Antibiotics

Caption: Postulated mechanism of action for Rosamicin, a macrolide antibiotic.

Conclusion and Future Directions

The pharmacological profile of this compound remains largely uncharacterized in the public domain. The information presented in this guide, primarily derived from studies on the related macrolide Rosamicin, suggests a potential role as a bacteriostatic agent with a spectrum of activity against Gram-positive bacteria and some Gram-negative bacteria[2]. Further investigation into this compound is warranted to elucidate its specific mechanism of action, pharmacokinetic and pharmacodynamic properties, and its potential for therapeutic application. Direct comparative studies between this compound and Rosamicin would be highly valuable in confirming the inferences made in this paper.

References

Mirosamicin: A Technical Guide to its Antibacterial Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirosamicin, also known as Mycinamicin II, is a 16-membered macrolide antibiotic. While specific research on this compound is limited, its classification as a macrolide provides a strong foundation for understanding its antibacterial mechanism. This guide synthesizes the known information about the mode of action of macrolide antibiotics and applies it to this compound, providing a detailed overview for research and drug development purposes. This document will delve into the core mechanism of action, present available quantitative data, detail relevant experimental protocols, and provide visualizations of key processes.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary antibacterial action of this compound, like other macrolide antibiotics, is the inhibition of bacterial protein synthesis. This is achieved through its specific binding to the 50S subunit of the bacterial ribosome.[1][2]

The ribosome is a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. The bacterial ribosome is composed of two subunits, the 30S and the 50S subunit. Macrolides, including this compound, bind to a specific site on the 23S rRNA component of the 50S subunit, within the polypeptide exit tunnel.[1] This binding has several key consequences:

-

Steric Hindrance: The presence of the macrolide molecule within the exit tunnel physically obstructs the path of the elongating polypeptide chain.[2]

-

Premature Dissociation: The blockage of the exit tunnel can lead to the premature dissociation of the peptidyl-tRNA from the ribosome.

-

Inhibition of Translocation: Macrolides can interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.